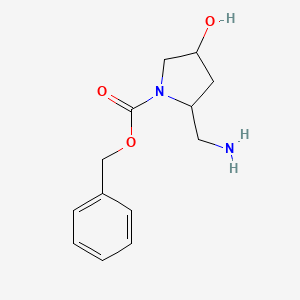

Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that features a benzyl group attached to a pyrrolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both hydroxyl and aminomethyl groups on the pyrrolidine ring makes it a versatile intermediate for various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Aminomethylation: The aminomethyl group can be introduced through reductive amination, using reagents like formaldehyde and a suitable amine under reducing conditions.

Benzylation: The final step involves the benzylation of the pyrrolidine ring, typically using benzyl chloride in the presence of a base like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Reduction: The aminomethyl group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Chromium trioxide, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products:

Oxidation Products: Carbonyl derivatives.

Reduction Products: Primary amines.

Substitution Products: Various substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Benzyl-2-(Aminomethyl)-4-hydroxypyrrolidin-1-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es dient als Zwischenprodukt bei der Synthese von pharmazeutischen Verbindungen, insbesondere solchen, die auf neurologische Erkrankungen abzielen.

Organische Synthese: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologische Studien: Es wird aufgrund seiner einzigartigen Struktur zur Untersuchung von Enzymwechselwirkungen und Rezeptorbindung verwendet.

Industrielle Anwendungen: Die Verbindung wird bei der Herstellung von Spezialchemikalien und fortschrittlichen Materialien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Benzyl-2-(Aminomethyl)-4-hydroxypyrrolidin-1-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Aminomethylgruppe kann Wasserstoffbrückenbindungen mit aktiven Zentren bilden, während die Benzylgruppe an hydrophoben Wechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität der Zielproteine modulieren, was zu verschiedenen biologischen Wirkungen führt.

Ähnliche Verbindungen:

Benzyl-2-(Aminomethyl)pyrrolidin-1-carboxylat: Fehlt die Hydroxylgruppe, wodurch es in bestimmten Reaktionen weniger vielseitig ist.

2-(Aminomethyl)-4-hydroxypyrrolidin-1-carboxylat: Fehlt die Benzylgruppe, was seine hydrophoben Wechselwirkungsmöglichkeiten beeinflusst.

Benzyl-4-hydroxypyrrolidin-1-carboxylat: Fehlt die Aminomethylgruppe, wodurch seine Fähigkeit zur Bildung von Wasserstoffbrückenbindungen verringert wird.

Einzigartigkeit: Benzyl-2-(Aminomethyl)-4-hydroxypyrrolidin-1-carboxylat ist einzigartig, da es sowohl Hydroxyl- als auch Aminomethylgruppen am Pyrrolidinring sowie eine Benzylgruppe aufweist. Diese Kombination von funktionellen Gruppen bietet ein Gleichgewicht zwischen hydrophilen und hydrophoben Eigenschaften, was es zu einem vielseitigen Zwischenprodukt für verschiedene chemische und biologische Anwendungen macht.

Wirkmechanismus

The mechanism of action of Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate: Lacks the hydroxyl group, making it less versatile in certain reactions.

2-(Aminomethyl)-4-hydroxypyrrolidine-1-carboxylate: Lacks the benzyl group, affecting its hydrophobic interaction capabilities.

Benzyl 4-hydroxypyrrolidine-1-carboxylate: Lacks the aminomethyl group, reducing its ability to form hydrogen bonds.

Uniqueness: Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of both hydroxyl and aminomethyl groups on the pyrrolidine ring, along with a benzyl group. This combination of functional groups provides a balance of hydrophilic and hydrophobic properties, making it a versatile intermediate for various chemical and biological applications.

Eigenschaften

IUPAC Name |

benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-7-11-6-12(16)8-15(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHHDBAFXYRWDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1CN)C(=O)OCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Dimethylamino)-2-{5-[1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile](/img/structure/B11737980.png)

![ethyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737984.png)

![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11737987.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11737993.png)

![4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11738001.png)

![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738002.png)

![1-cyclopentyl-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11738017.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738024.png)

![Methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine](/img/structure/B11738026.png)

![1-benzyl-N'-[(dimethylamino)methylidene]piperidine-4-carbohydrazide](/img/structure/B11738032.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methoxyphenyl)methyl]amine](/img/structure/B11738034.png)